Cas no 1337203-52-7 (3-[(5-Bromo-2-methylphenyl)methyl]piperidine)
![3-[(5-Bromo-2-methylphenyl)methyl]piperidine structure](https://ja.kuujia.com/scimg/cas/1337203-52-7x500.png)
3-[(5-Bromo-2-methylphenyl)methyl]piperidine 化学的及び物理的性質
名前と識別子
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- 3-[(5-bromo-2-methylphenyl)methyl]piperidine
- EN300-1668968
- 1337203-52-7
- 3-[(5-Bromo-2-methylphenyl)methyl]piperidine
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- インチ: 1S/C13H18BrN/c1-10-4-5-13(14)8-12(10)7-11-3-2-6-15-9-11/h4-5,8,11,15H,2-3,6-7,9H2,1H3
- InChIKey: XSWJIFMHQDXMQZ-UHFFFAOYSA-N
- SMILES: BrC1C=CC(C)=C(C=1)CC1CNCCC1
計算された属性
- 精确分子量: 267.06226g/mol
- 同位素质量: 267.06226g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 195
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.6
- トポロジー分子極性表面積: 12Ų
3-[(5-Bromo-2-methylphenyl)methyl]piperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1668968-1.0g |
3-[(5-bromo-2-methylphenyl)methyl]piperidine |
1337203-52-7 | 1g |
$1172.0 | 2023-06-04 | ||
Enamine | EN300-1668968-2.5g |
3-[(5-bromo-2-methylphenyl)methyl]piperidine |
1337203-52-7 | 2.5g |
$2295.0 | 2023-06-04 | ||
Enamine | EN300-1668968-0.1g |
3-[(5-bromo-2-methylphenyl)methyl]piperidine |
1337203-52-7 | 0.1g |
$1031.0 | 2023-06-04 | ||
Enamine | EN300-1668968-0.25g |
3-[(5-bromo-2-methylphenyl)methyl]piperidine |
1337203-52-7 | 0.25g |
$1078.0 | 2023-06-04 | ||
Enamine | EN300-1668968-10.0g |
3-[(5-bromo-2-methylphenyl)methyl]piperidine |
1337203-52-7 | 10g |
$5037.0 | 2023-06-04 | ||
Enamine | EN300-1668968-5.0g |
3-[(5-bromo-2-methylphenyl)methyl]piperidine |
1337203-52-7 | 5g |
$3396.0 | 2023-06-04 | ||
Enamine | EN300-1668968-0.05g |
3-[(5-bromo-2-methylphenyl)methyl]piperidine |
1337203-52-7 | 0.05g |
$983.0 | 2023-06-04 | ||
Enamine | EN300-1668968-0.5g |
3-[(5-bromo-2-methylphenyl)methyl]piperidine |
1337203-52-7 | 0.5g |
$1124.0 | 2023-06-04 |
3-[(5-Bromo-2-methylphenyl)methyl]piperidine 関連文献
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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2. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
3-[(5-Bromo-2-methylphenyl)methyl]piperidineに関する追加情報
Introduction to 3-[(5-Bromo-2-methylphenyl)methyl]piperidine (CAS No. 1337203-52-7)
3-[(5-Bromo-2-methylphenyl)methyl]piperidine, a compound with the chemical identifier CAS No. 1337203-52-7, is a significant molecule in the field of pharmaceutical chemistry. This compound belongs to the class of piperidine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a 5-bromo-2-methylphenyl moiety attached to a piperidine ring, contribute to its unique chemical properties and biological interactions.
The synthesis and characterization of 3-[(5-Bromo-2-methylphenyl)methyl]piperidine have been extensively studied in recent years, driven by its promising role in drug discovery and development. The bromine substituent at the fifth position of the aromatic ring enhances the electrophilicity of the molecule, making it a valuable intermediate in various organic transformations. Additionally, the methyl group at the second position introduces steric hindrance, which can influence the binding affinity and selectivity of the compound towards biological targets.
Recent research has highlighted the potential of 3-[(5-Bromo-2-methylphenyl)methyl]piperidine as a scaffold for developing novel therapeutic agents. Studies have demonstrated its efficacy in modulating various biological pathways, including neurotransmitter systems and inflammatory responses. The piperidine ring is known for its ability to interact with biological receptors, making it a crucial component in designing drugs that target neurological disorders and other diseases.
In particular, the 5-bromo-2-methylphenyl group has been investigated for its role in enhancing drug-like properties such as solubility, permeability, and metabolic stability. These characteristics are essential for ensuring that a drug candidate can effectively reach its target site within the body and maintain its activity over time. The combination of these structural elements makes 3-[(5-Bromo-2-methylphenyl)methyl]piperidine a versatile building block for medicinal chemists.
The pharmaceutical industry has shown significant interest in piperidine derivatives due to their broad spectrum of biological activities. For instance, compounds similar to 3-[(5-Bromo-2-methylphenyl)methyl]piperidine have been explored as potential treatments for conditions such as depression, anxiety, and chronic pain. The ability of these molecules to interact with specific neurotransmitter receptors has opened new avenues for therapeutic intervention.
Advances in computational chemistry and molecular modeling have further facilitated the design and optimization of molecules like 3-[(5-Bromo-2-methylphenyl)methyl]piperidine. These tools allow researchers to predict the binding affinity and selectivity of compounds towards target proteins with high accuracy. By leveraging these technologies, scientists can rapidly screen large libraries of compounds and identify promising candidates for further development.
The synthesis of 3-[(5-Bromo-2-methylphenyl)methyl]piperidine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include Friedel-Crafts alkylation followed by bromination and subsequent functional group transformations. Each step must be meticulously controlled to avoid side reactions that could compromise the integrity of the final product.
In conclusion, 3-[(5-Bromo-2-methylphenyl)methyl]piperidine (CAS No. 1337203-52-7) is a compound with significant potential in pharmaceutical research and development. Its unique structural features make it a valuable intermediate for designing novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new applications and optimize synthetic methodologies for this promising molecule.
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